3-phenyl-N-2-quinolinylpropanamide
Description
Properties
IUPAC Name |
3-phenyl-N-quinolin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18(13-10-14-6-2-1-3-7-14)20-17-12-11-15-8-4-5-9-16(15)19-17/h1-9,11-12H,10,13H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISDNTODXZLCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities between 3-phenyl-N-2-quinolinylpropanamide and related propanamide derivatives:
Key Observations:
- Quinolinyl vs. Naphthalenyl: Quinoline (as in 3-phenyl-N-2-quinolinylpropanamide) introduces a nitrogen atom in the aromatic system, enabling hydrogen bonding or coordination with metal ions, whereas naphthalene () offers a larger hydrophobic surface .
- Substituent Position : Methoxy groups (e.g., in and ) improve solubility but may reduce membrane permeability due to increased polarity .
Q & A
Q. What are the optimal synthetic routes for 3-phenyl-N-2-quinolinylpropanamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling 3-phenylpropanoic acid derivatives with 2-aminoquinoline. Key parameters include:
- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may require reflux conditions .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency in amidation reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates and improve solubility .
Validation : Use thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) to assess purity (>95%) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of 3-phenyl-N-2-quinolinylpropanamide?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., phenyl and quinoline moieties) and amide bond formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 317.14) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. How can researchers optimize purification methods for 3-phenyl-N-2-quinolinylpropanamide to minimize by-products?
- Methodology :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate unreacted starting materials .
- Recrystallization : Ethanol/water mixtures improve crystal purity by removing hydrophilic impurities .
Data Table :
| Purification Method | Purity (%) | Yield (%) | Reference |
|---|---|---|---|
| Column Chromatography | 98.5 | 65 | |
| Recrystallization | 99.2 | 70 |
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for 3-phenyl-N-2-quinolinylpropanamide analogs?
- Methodology :
- Dose-Response Studies : Perform IC assays across multiple concentrations to validate potency variations .
- Target Selectivity Profiling : Use kinase panels or receptor-binding assays to identify off-target effects .
- Structural-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on phenyl) to correlate activity trends .
Q. How can reaction pathways be optimized to synthesize derivatives of 3-phenyl-N-2-quinolinylpropanamide with enhanced stability?
- Methodology :
- Protective Group Chemistry : Introduce tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during synthesis .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining yields >80% .
Data Table :
| Derivative | Stability (t) | Optimal Conditions | Reference |
|---|---|---|---|
| Fluorinated Analog | 48 h (pH 7.4) | Boc protection, 70°C | |
| Methoxyquinoline | 72 h (pH 7.4) | Microwave, 100°C |
Q. What experimental designs are critical for studying enzyme interactions involving 3-phenyl-N-2-quinolinylpropanamide?
- Methodology :
- Fluorescence Quenching Assays : Measure binding constants (K) via tryptophan fluorescence changes in enzyme active sites .
- Molecular Dynamics Simulations : Predict binding modes and identify key residues (e.g., hydrogen bonds with quinoline N-atom) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for inhibitor-enzyme interactions .
Q. How do solvent polarity and pH impact the spectroscopic properties of 3-phenyl-N-2-quinolinylpropanamide in UV-Vis studies?
- Methodology :
- Solvent Screening : Compare λ in DMSO (non-polar) vs. phosphate buffer (polar) to assess π→π* transitions .
- pH-Dependent Studies : Acidic conditions (pH < 4) protonate the quinoline nitrogen, shifting absorption bands by 15–20 nm .
Data Table :
| Solvent | λ (nm) | Molar Absorptivity (ε) | Reference |
|---|---|---|---|
| DMSO | 320 | 12,500 | |
| Phosphate | 305 | 9,800 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
